

Application Notes and Protocols: Benzyl-PEG3-acid in PROTAC Synthesis and Application

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Compound of Interest

Compound Name: *Benzyl-PEG3-acid*

Cat. No.: *B15621860*

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Introduction

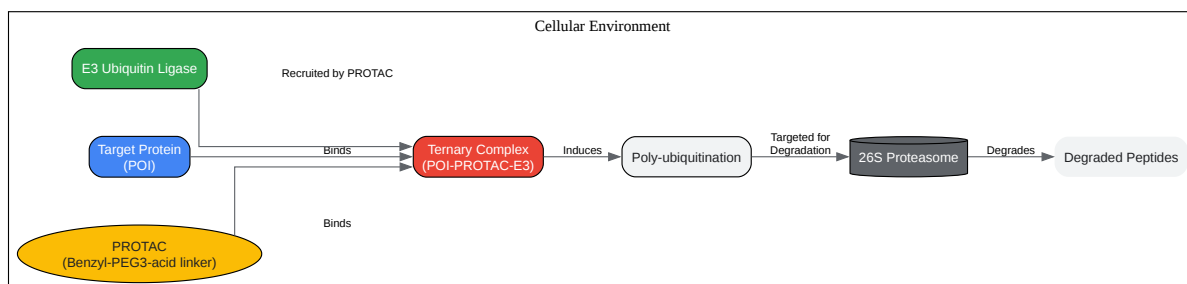
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.^[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.^[1]

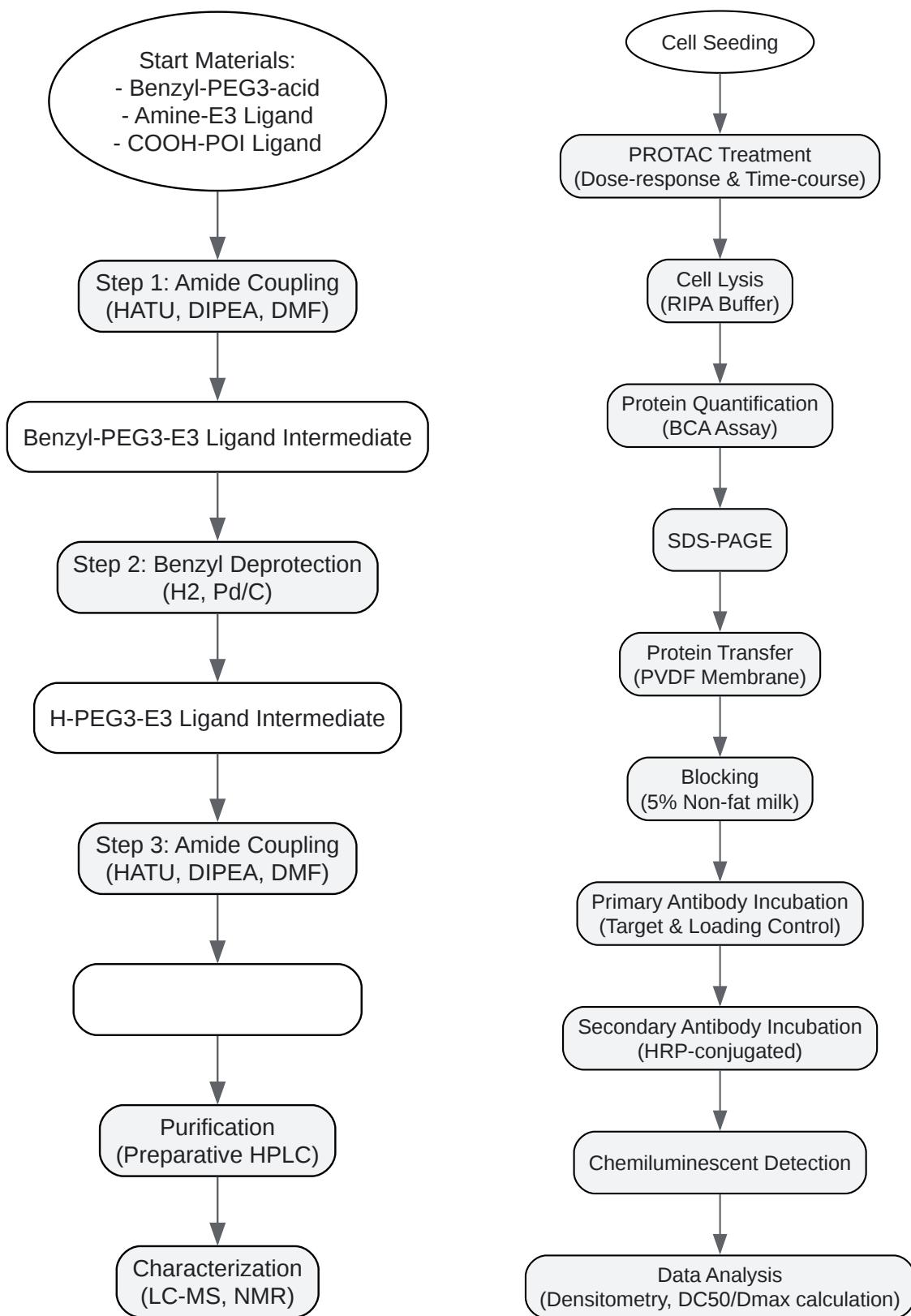
Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties. The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule. **Benzyl-PEG3-acid** is a specific type of PEG-based linker that offers a strategic advantage in PROTAC synthesis. The benzyl group can serve as a protecting group for a tertiary amine, and the terminal carboxylic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation. The defined length of the PEG3 moiety allows for precise spatial control between the two ligands, which is crucial for optimal ternary complex formation and subsequent target degradation.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PROTACs utilizing the **Benzyl-PEG3-acid** linker.

Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, a cellular machinery responsible for protein degradation. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.





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References

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